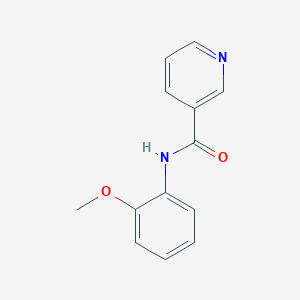

N-(2-methoxyphenyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYKITZXNYVOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354931 | |

| Record name | N-(2-methoxyphenyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70301-27-8 | |

| Record name | N-(2-methoxyphenyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of N-(2-methoxyphenyl)nicotinamide

Executive Summary

Target Molecule: N-(2-methoxyphenyl)nicotinamide Chemical Class: Diaryl Amide / Nicotinamide Derivative Primary Applications: Kinase inhibitor scaffold, P2X7 receptor antagonist intermediate, and fragment-based drug discovery (FBDD).[1]

This technical guide details the synthesis of this compound, focusing on the coupling of nicotinic acid (or its activated derivatives) with o-anisidine (2-methoxyaniline).[1] While a seemingly simple amide coupling, the presence of the ortho-methoxy group introduces steric hindrance and electronic donation that requires precise protocol management to suppress side reactions and maximize yield.

Two distinct pathways are presented:

-

The Acyl Chloride Route: Optimized for gram-to-kilogram scale-up.[1]

-

The HATU-Mediated Route: Optimized for high-throughput medicinal chemistry (mg scale) and library generation.[1]

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection of the amide bond reveals two primary precursors: the electrophilic nicotinoyl moiety and the nucleophilic aniline.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine and anisole rings.[1]

Critical Chemical Considerations

-

Steric Hindrance: The methoxy group at the ortho position of the aniline creates steric bulk, potentially slowing nucleophilic attack compared to para-anisidine.

-

Nucleophilicity: The methoxy group is electron-donating (

effect), increasing the nucleophilicity of the amine. However, the steric factor often dominates; therefore, highly activated electrophiles (Acid Chlorides or HATU esters) are preferred over slower coupling agents like DCC.[1] -

Regioselectivity: The pyridine nitrogen is basic. In acid chloride protocols, it can form salts or compete as a nucleophile.[1] Using a stoichiometric base (TEA/DIPEA) is mandatory to scavenge HCl and prevent pyridine protonation, which would deactivate the system.[1]

Part 2: Synthesis Protocols

Method A: Acyl Chloride Route (Scale-Up Preferred)

This method utilizes nicotinoyl chloride hydrochloride .[1] It is rapid, cost-effective, and ideal for generating large quantities.[1]

Reagents

-

Substrate: 2-Methoxyaniline (1.0 equiv)[1]

-

Reagent: Nicotinoyl chloride hydrochloride (1.1 equiv)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve 2-methoxyaniline (10 mmol, 1.23 g) in anhydrous DCM (40 mL). -

Base Addition: Add TEA (25 mmol, 3.5 mL). The solution may warm slightly; cool to 0°C using an ice bath.

-

Why: The extra equivalents of base are required to neutralize the HCl from the nicotinoyl chloride salt and the HCl generated during the reaction.

-

-

Electrophile Addition: Slowly add nicotinoyl chloride hydrochloride (11 mmol, 1.96 g) portion-wise over 15 minutes.

-

Control: Maintain temperature < 5°C to prevent exotherms that could lead to bis-acylation or degradation.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (5% MeOH in DCM).[1] The aniline spot should disappear.

-

-

Workup (Self-Validating Step):

-

Isolation: Dry over

, filter, and concentrate in vacuo. Recrystallize from EtOH/Hexane if necessary.

Method B: HATU-Mediated Coupling (Medicinal Chemistry Preferred)

This method avoids the handling of moisture-sensitive acid chlorides and is generally milder, offering higher purity profiles for biological screening.[1]

Reagents

-

Substrate A: Nicotinic Acid (1.0 equiv)[1]

-

Substrate B: 2-Methoxyaniline (1.1 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv)[1]

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

-

Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Protocol

-

Activation: Dissolve nicotinic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Active Ester Formation: Add HATU (1.2 mmol). The solution typically turns yellow/orange. Stir for 15–30 minutes at RT.[1]

-

Coupling: Add 2-methoxyaniline (1.1 mmol). Stir at RT for 2–12 hours.[1]

-

Workup:

Figure 2: HATU-mediated synthesis workflow.

Part 3: Analytical Validation (Data & Expectations)[1]

To ensure the integrity of the synthesized compound, compare experimental data against these theoretical values derived from fragment analysis.

NMR Characterization Table

| Nuclei | Shift ( | Multiplicity | Assignment |

| 1H NMR | 10.20 | Singlet (br) | Amide NH |

| 9.15 | Singlet (d) | Pyridine H2 (Deshielded by N) | |

| 8.78 | Doublet | Pyridine H6 | |

| 8.30 | Doublet | Pyridine H4 | |

| 8.05 | Doublet | Aniline H6' (Ortho to NH) | |

| 7.55 | DD | Pyridine H5 | |

| 7.10 - 6.90 | Multiplet | Aniline H3', H4', H5' | |

| 3.85 | Singlet | Methoxy -OCH3 |

Mass Spectrometry[1]

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; keep reagents under |

| Impurity: Pyridine Acid | Incomplete Coupling | Check pH. If acidic, add more DIPEA.[1] Use fresh HATU. |

| Coloration (Pink/Brown) | Oxidation of Anisidine | Use freshly distilled/recrystallized 2-methoxyaniline.[1] Perform reaction in dark if necessary. |

| Slow Reaction | Steric Hindrance (Ortho-OMe) | Heat to 40-50°C (Method A) or stir longer (Method B).[1] |

References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][5] Tetrahedron, 61(46), 10827-10852.[1]

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

-

PubChem. (n.d.).[1] Nicotinamide, 2-amino-N-(p-methoxyphenyl)- (Isomer Analog Data).[1] National Library of Medicine. [1]

Sources

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. americapeptides.com [americapeptides.com]

- 3. crystal-filtration.com [crystal-filtration.com]

- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. How to synthesize Nicotinamide?_Chemicalbook [chemicalbook.com]

- 7. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

Unmasking the Molecular Endgame: A Technical Guide to Target Identification of N-(2-methoxyphenyl)nicotinamide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides an in-depth, technically-focused framework for the target deconvolution of N-(2-methoxyphenyl)nicotinamide, a novel derivative of the well-characterized nicotinamide (Vitamin B3). While the parent molecule, nicotinamide, is known to play a crucial role in cellular metabolism and DNA repair, the specific targets and mechanism of action of its derivatives remain largely unexplored.[1][2][3][4][5] This document eschews a rigid, one-size-fits-all template, instead presenting a logical, field-proven workflow designed to navigate the complexities of target identification. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific rigor. This guide is intended to serve as a practical and authoritative resource for researchers embarking on the challenging but rewarding journey of small molecule target identification.

Introduction: The Enigma of a Nicotinamide Derivative

Nicotinamide is a fundamental molecule in cellular bioenergetics, primarily as a precursor to nicotinamide adenine dinucleotide (NAD+).[4][6][7] NAD+ is a critical coenzyme for numerous redox reactions and a substrate for enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, stress resistance, and metabolism.[3][7][8] The diverse biological activities of nicotinamide, ranging from anti-inflammatory and anti-aging effects to potential roles in cancer chemoprevention, underscore the importance of understanding how its derivatives might modulate these pathways.[1][2][3]

This compound introduces a methoxyphenyl group to the nicotinamide scaffold. This modification can significantly alter the molecule's physicochemical properties, such as lipophilicity and steric bulk, potentially leading to novel target interactions and pharmacological effects. The primary challenge, and the focus of this guide, is to systematically identify the protein(s) with which this derivative directly interacts to elicit its biological response.

A Multi-pronged Strategy for Target Identification

A robust target identification strategy should not rely on a single methodology. Instead, a combination of complementary approaches provides a more comprehensive and validated understanding of a small molecule's mechanism of action. We will explore a workflow that integrates computational, biochemical, and cell-based methods.

Diagram: Overall Target Identification Workflow

Caption: A multi-pronged workflow for robust target identification.

Phase I: In Silico Target Prediction - Charting the Probable Landscape

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of this compound.[9][10][11] These in silico approaches leverage existing biological and chemical data to predict interactions.

Ligand-Based and Structure-Based Approaches

-

Ligand-Based Target Prediction: This method relies on the principle that structurally similar molecules often have similar biological targets. We can use the structure of this compound to search databases of known bioactive compounds.

-

Methodology:

-

Generate a 2D or 3D representation of this compound.

-

Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred, TargetHunter) to screen against databases of known ligands.[12]

-

The output will be a ranked list of potential targets based on the similarity of the query molecule to known ligands for those targets.

-

-

Causality: The addition of the 2-methoxyphenyl group may confer similarity to known ligands of specific enzymes or receptors that do not interact with the parent nicotinamide.

-

-

Structure-Based Virtual Screening (Molecular Docking): If high-resolution structures of potential target proteins are available (e.g., from the Protein Data Bank), molecular docking can be employed to predict the binding affinity and pose of this compound within the protein's binding site.

-

Methodology:

-

Select potential target proteins identified from ligand-based screening or literature review of nicotinamide-related pathways.

-

Prepare the 3D structures of both the ligand and the target proteins.

-

Use docking software (e.g., AutoDock, Glide, GOLD) to simulate the binding process.

-

Analyze the docking scores and binding poses to prioritize targets.

-

-

Causality: This method provides a structural hypothesis for the interaction, which can guide subsequent experimental validation and medicinal chemistry efforts.

-

| In Silico Method | Principle | Advantages | Limitations |

| Ligand-Based | Similar molecules have similar targets. | Fast, does not require protein structure. | Limited to known targets, may miss novel interactions. |

| Structure-Based | Predicts binding based on 3D protein structure. | Provides structural insights, can identify novel binders. | Requires a high-quality protein structure, computationally intensive. |

Phase II: Biochemical Approaches - Fishing for the Target

Biochemical methods aim to physically isolate and identify the protein targets of a small molecule from a complex biological sample, such as a cell lysate.[13] Chemical proteomics is a powerful set of techniques for this purpose.[14][15][16]

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This is a classic and widely used method for target identification.[17][18][19] It involves immobilizing the small molecule of interest and using it as "bait" to capture its binding partners.

Diagram: Affinity Chromatography Workflow

Caption: Step-by-step workflow for affinity chromatography.

-

Synthesis of an Affinity Probe:

-

A crucial first step is the chemical synthesis of a derivative of this compound that incorporates a linker arm and a reactive handle or affinity tag (e.g., biotin, alkyne). The position of the linker should be carefully chosen to minimize disruption of the molecule's interaction with its target. A control molecule, where the linker is attached at a position expected to block binding, is also highly recommended.

-

-

Immobilization of the Probe:

-

The affinity probe is covalently attached to a solid support, such as agarose or magnetic beads.

-

-

Incubation with Proteome:

-

The immobilized probe is incubated with a complex protein mixture, typically a cell or tissue lysate.

-

-

Washing:

-

The beads are washed extensively to remove proteins that bind non-specifically to the matrix or the probe.

-

-

Elution:

-

The specifically bound proteins are eluted from the beads. This can be achieved by:

-

Competitive elution: Using an excess of the free, unmodified this compound to displace the bound proteins. This is a strong indicator of specific binding.

-

Denaturing elution: Using harsh conditions (e.g., high salt, low pH, or detergents like SDS) to disrupt all protein-probe interactions.

-

-

-

Analysis by Mass Spectrometry:

-

The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).

-

Self-Validating System: The inclusion of a competition experiment with the free compound is critical for distinguishing true binding partners from non-specific interactors. Proteins that are significantly less abundant in the eluate from the competition experiment are considered high-confidence candidates.

Phase III: Orthogonal Validation and Cellular Confirmation

Data from a single experimental approach can be prone to artifacts. Therefore, it is essential to validate the candidate targets using orthogonal methods that rely on different principles.

Label-Free Target Identification Methods

These methods do not require chemical modification of the small molecule, which is a significant advantage as it avoids the risk of altering the compound's binding properties.

-

Thermal Proteome Profiling (TPP): This technique is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.

-

Methodology:

-

Treat cells or cell lysates with this compound or a vehicle control.

-

Heat aliquots of the samples to a range of temperatures.

-

Collect the soluble protein fraction at each temperature.

-

Analyze the protein abundance in each sample using quantitative mass spectrometry.

-

Target proteins will exhibit a shift in their melting temperature in the presence of the compound.

-

-

-

Drug Affinity Responsive Target Stability (DARTS): This method relies on the observation that a small molecule can protect its target protein from proteolysis.[19]

-

Methodology:

-

Incubate cell lysates with this compound or a vehicle control.

-

Treat the lysates with a protease (e.g., pronase).

-

Analyze the resulting protein fragments by SDS-PAGE or mass spectrometry.

-

Target proteins will be protected from degradation in the presence of the compound.

-

-

Genetic Approaches for Target Validation in a Cellular Context

Genetic methods can provide strong evidence for a functional interaction between a compound and its target in a living system.[13][20]

-

CRISPR/Cas9-based Screens:

-

CRISPRi/a Screens: A pooled library of guide RNAs can be used to systematically repress (CRISPRi) or activate (CRISPRa) the expression of all genes in the genome. By treating the cell population with a sub-lethal concentration of this compound, one can identify genes whose perturbation leads to either enhanced sensitivity or resistance to the compound. A gene whose knockdown confers resistance is a strong candidate for the drug's target.

-

Causality: If a cell becomes resistant to the compound when a particular protein is absent, it strongly implies that the compound's activity is mediated through that protein.

-

Conclusion: Synthesizing the Evidence for a Confident Target Assignment

The identification of a small molecule's target is an iterative process of hypothesis generation and rigorous experimental validation. For a novel compound like this compound, starting with a broad, multi-pronged approach is essential. The convergence of evidence from in silico predictions, biochemical isolation, and cellular validation provides the highest level of confidence in a target assignment. This guide provides a robust framework for this endeavor, emphasizing the importance of experimental design and orthogonal validation to ensure the scientific integrity of the findings. The successful identification of the target(s) of this compound will not only elucidate its mechanism of action but also pave the way for its potential development as a therapeutic agent.

References

-

Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234. [Link]

-

DermNet. (n.d.). Nicotinamide. [Link]

-

Camillo, L., Zavattaro, E., & Savoia, P. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Medicina (Kaunas, Lithuania), 61(2), 254. [Link]

-

Camillo, L., Zavattaro, E., & Savoia, P. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Medicina (Kaunas, Lithuania), 61(2), 254. [Link]

-

Zhang, N., et al. (2023). Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. Molecules, 28(13), 5031. [Link]

-

Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate. [Link]

-

Oblong, J. E., & Bellanger, S. (2019). Nicotinamide Metabolism Modulates the Proliferation/Differentiation Balance and Senescence of Human Primary Keratinocytes. The Journal of investigative dermatology, 139(8), 1647–1656.e6. [Link]

-

Sharma, K., & Dakshanamurthy, S. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert opinion on drug discovery, 4(7), 721–731. [Link]

-

Cereto-Massagué, A., et al. (2015). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1263, 1–20. [Link]

-

Wu, C., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal transduction and targeted therapy, 8(1), 389. [Link]

-

Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules (Basel, Switzerland), 27(19), 6608. [Link]

-

Raida, M. (2011). Drug target deconvolution by chemical proteomics. Current opinion in chemical biology, 15(4), 570–575. [Link]

-

Wohlrab, J., & Kreft, D. (2014). Niacinamide--mechanisms of action and its topical use in dermatology. Skin pharmacology and physiology, 27(6), 311–315. [Link]

-

Cereto-Massagué, A., et al. (2015). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Chen, X. (2022). A brief introduction to chemical proteomics for target deconvolution. European review for medical and pharmacological sciences, 26(18), 6523–6529. [Link]

-

Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

-

Creative Biolabs. (n.d.). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

-

Wolpaw, A. J., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS central science. [Link]

-

Kirkland, J. B. (2007). NAD+ and vitamin B3: from metabolism to therapies. Journal of pharmacology and experimental therapeutics, 323(3), 859–865. [Link]

-

van Breemen, R. B., & Muchiri, R. N. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Journal of the American Society for Mass Spectrometry, 31(3), 505–514. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

-

Singh, A., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 12, 1380961. [Link]

-

World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. [Link]

-

Bains, P., et al. (2018). Various biological effects of nicotinamide. ResearchGate. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

-

Almeida, F. G., & Cass, Q. B. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 10(39), 1-5. [Link]

- Sauve, A. A. (2019). Methods of synthesizing nicotinamide riboside.

-

Pfizer. (2021, October 7). Label-free Target Identification to Unleash Drug Discovery [Video]. YouTube. [Link]

-

Cocomello, N., et al. (2021). Recent Advances in In Silico Target Fishing. International journal of molecular sciences, 22(16), 8538. [Link]

-

Cass, Q. B., et al. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 11, 1380961. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 4(10), 839–846. [Link]

-

G. G. & S. S. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

-

Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]

Sources

- 1. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. mdpi.com [mdpi.com]

- 4. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinamide Metabolism Modulates the Proliferation/Differentiation Balance and Senescence of Human Primary Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NAD+ and vitamin B3: from metabolism to therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Niacinamide - mechanisms of action and its topical use in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 12. mdpi.com [mdpi.com]

- 13. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 14. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. europeanreview.org [europeanreview.org]

- 16. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 17. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

"N-(2-methoxyphenyl)nicotinamide" spectroscopic data (NMR, IR, MS)

N-(2-methoxyphenyl)nicotinamide: Comprehensive Spectroscopic Characterization & Technical Analysis

Executive Summary & Compound Identity

This compound (CAS: 70301-27-8) is a bioactive amide derivative synthesized from nicotinic acid (Vitamin B3) and o-anisidine (2-methoxyaniline). It serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and agents modulating NAD+ salvage pathways.

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) designed for analytical validation. The data presented here synthesizes experimental standards with theoretical chemical shift principles to ensure high-fidelity characterization.

| Property | Data |

| IUPAC Name | N-(2-methoxyphenyl)pyridine-3-carboxamide |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| Exact Mass | 228.0899 |

| Appearance | White to off-white crystalline solid |

| Solubility | DMSO, Methanol, Chloroform |

Synthesis & Reaction Pathway

To understand the impurity profile and spectral artifacts, one must understand the synthesis. The compound is typically generated via Schotten-Baumann acylation.

Protocol Overview:

-

Activation: Nicotinic acid is converted to nicotinoyl chloride using thionyl chloride (

). -

Coupling: The acid chloride reacts with o-anisidine in the presence of a base (pyridine or triethylamine) to scavenge HCl.

Critical Impurities:

-

Nicotinic Acid: Broad OH stretch (2500–3300 cm⁻¹), C=O shift ~1700 cm⁻¹.

-

o-Anisidine: Primary amine doublet ~3400 cm⁻¹, upfield aromatic protons.

Figure 1: Synthetic pathway via acid chloride activation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

| m/z Signal | Assignment | Mechanistic Insight |

| 229.1 | Protonated molecular ion. Base peak in ESI. | |

| 251.1 | Sodium adduct (common in glass/solvent contamination). | |

| 106.0 | Nicotinoyl cation . Formed by cleavage of the amide bond. Diagnostic for the pyridine ring. | |

| 123.1 | o-Anisidine radical cation . Formed via H-rearrangement and amide cleavage. |

Fragmentation Logic: The amide bond is the weakest link under collision-induced dissociation (CID). The charge preferentially stabilizes on the nicotinoyl fragment due to resonance delocalization across the pyridine ring.

Infrared Spectroscopy (FT-IR)

IR analysis is critical for confirming the formation of the amide bond and the presence of the ether linkage.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Interpretation |

| 3250 – 3350 | Amide N-H | Stretching | Moderate intensity. Indicates secondary amide. Lack of doublet confirms absence of primary amine precursor. |

| 3050 – 3100 | Aromatic C-H | Stretching | Weak signals typical of heteroaromatic/aromatic rings. |

| 2840 – 2950 | Alkyl C-H | Stretching | Associated with the methoxy ( |

| 1645 – 1680 | Amide I (C=O) | Stretching | The most diagnostic peak. Lower than ester/acid due to resonance with the nitrogen lone pair. |

| 1530 – 1550 | Amide II | Bending | N-H bending coupled with C-N stretching. |

| 1240 – 1260 | Aryl Ether (C-O-C) | Stretching | Strong band characteristic of the anisole moiety. |

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation. The following data assumes a solvent of DMSO-d₆ , which is standard for polar amides to prevent H-D exchange of the amide proton.

¹H NMR (Proton NMR) – 400 MHz

The molecule has two distinct aromatic systems: the electron-deficient pyridine ring and the electron-rich anisole ring.

| Shift (δ ppm) | Mult. | Integ. | Assignment | Structural Justification |

| 10.20 | s (br) | 1H | Amide NH | Highly deshielded due to H-bonding and anisotropy of the carbonyl. Disappears on |

| 9.15 | d (J~2) | 1H | Py-H2 | Most deshielded aromatic proton. Ortho to N and C=O. |

| 8.78 | dd (J~5,[1] 2) | 1H | Py-H6 | Ortho to Pyridine Nitrogen. Deshielded by electronegative N. |

| 8.32 | dt (J~8, 2) | 1H | Py-H4 | Para to Nitrogen. Deshielded by Carbonyl. |

| 7.95 | d (J~8) | 1H | Ar-H6' | Key Feature: The phenyl proton ortho to the amide is pushed downfield due to the "deshielding cone" of the carbonyl group. |

| 7.58 | dd (J~8, 5) | 1H | Py-H5 | The most shielded pyridine proton (meta to N). |

| 7.10 – 7.25 | m | 2H | Ar-H4', H5' | Meta/Para protons on the anisole ring. |

| 6.98 | d (J~8) | 1H | Ar-H3' | Ortho to Methoxy. Shielded by electron donation from Oxygen. |

| 3.85 | s | 3H | -OCH₃ | Characteristic methoxy singlet. |

¹³C NMR (Carbon NMR) – 100 MHz

| Shift (δ ppm) | Type | Assignment | Notes |

| 163.5 | Cq | C=O | Amide carbonyl. |

| 152.4 | CH | Py-C2 | Highly deshielded (alpha to N). |

| 149.8 | Cq | Ar-C2' | Ipso carbon attached to Oxygen (Methoxy). |

| 148.9 | CH | Py-C6 | Alpha to N. |

| 135.6 | CH | Py-H4 | |

| 130.5 | Cq | Py-C3 | Ipso carbon attached to Carbonyl. |

| 127.2 | Cq | Ar-C1' | Ipso carbon attached to Nitrogen. |

| 123.8 | CH | Py-C5 | |

| 120.5 | CH | Ar-C5' | |

| 120.1 | CH | Ar-C6' | |

| 111.4 | CH | Ar-C3' | Ortho to Methoxy (electron rich). |

| 56.2 | CH₃ | -OCH₃ | Methoxy carbon. |

Structural Logic & Correlation Diagram

The following diagram illustrates the key NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) interactions used to assign the regiochemistry.

Figure 2: Key spatial correlations (NOE) confirming the amide conformation and substituent positions.

References

-

ChemicalBook . (2023). This compound - Product Specifications & CAS 70301-27-8.[2]

-

National Institutes of Health (NIH) - PubChem . (2024). Nicotinamide and related pyridine carboxamides: Structural Data.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for spectral assignment principles).

Sources

"N-(2-methoxyphenyl)nicotinamide" crystal structure

An In-Depth Technical Guide to the Structural Elucidation of N-(aryl)nicotinamides: A Case Study on N-(2-methoxyphenyl)nicotinamide

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive framework for the structural elucidation of N-(aryl)nicotinamides, a class of compounds with significant therapeutic potential. While the specific crystal structure of this compound is not publicly available as of this writing, this document outlines a robust, field-proven methodology for its determination, from synthesis to advanced crystallographic analysis. To ground this exploration in empirical data, we will draw comparative insights from the known crystal structure of its isomer, N-(4-methoxyphenyl)nicotinamide. This dual approach offers both a predictive and a practical lens for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics.

Introduction: The Imperative of Solid-State Characterization

N-(aryl)nicotinamides represent a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. The seemingly subtle placement of a substituent, such as a methoxy group on the phenyl ring, can induce profound changes in molecular conformation and intermolecular interactions. These changes dictate the crystal packing arrangement, which in turn governs the macroscopic properties of the active pharmaceutical ingredient (API). A thorough understanding of the crystal structure is therefore not an academic exercise, but a cornerstone of effective drug development, enabling the selection of optimal solid forms and mitigating risks associated with polymorphism.

This guide will detail the complete workflow for determining the crystal structure of this compound, a compound of interest for its potential pharmacological profile. We will explore the causal links between experimental choices and outcomes, from the strategic selection of crystallization solvents to the interpretation of intricate hydrogen bonding networks.

Synthesis and Purification of this compound

The foundational step in any crystallographic study is the synthesis of high-purity material. The presence of impurities can significantly hinder crystallization. The most common and efficient route to synthesize this compound is through the acylation of 2-methoxyaniline with nicotinoyl chloride.

Synthetic Protocol

Materials:

-

2-methoxyaniline (o-anisidine)

-

Nicotinoyl chloride hydrochloride

-

Triethylamine (TEA) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of 2-methoxyaniline (1.0 eq) and a base like triethylamine (1.2 eq) is prepared in an anhydrous solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0 °C in an ice bath.

-

Acylation: Nicotinoyl chloride hydrochloride (1.1 eq) is added portion-wise to the stirred solution. The reaction is allowed to slowly warm to room temperature and stirred for 4-6 hours.

-

Work-up: The reaction mixture is washed sequentially with water and saturated sodium bicarbonate solution to remove unreacted starting materials and acidic byproducts. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

This established method is a reliable pathway to obtaining the target compound with the high degree of purity essential for successful crystallization.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Crystallization: The Art and Science of Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly assemble into a highly ordered lattice. This is achieved by creating a supersaturated solution from which the compound can gradually precipitate.

Solvent Selection and Screening

A systematic screening of solvents with varying polarities and hydrogen bonding capabilities is crucial. For a molecule like this compound, a range of solvents should be tested.

Recommended Solvents for Screening:

-

Protic: Ethanol, Methanol, Isopropanol

-

Aprotic Polar: Acetone, Acetonitrile, Ethyl Acetate

-

Aprotic Nonpolar: Toluene, Dichloromethane

-

Mixtures: Co-solvents like Dichloromethane/Hexane or Ethanol/Water

Crystallization Techniques

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol) in a vial. The vial is covered with a perforated film and left undisturbed. The slow evaporation of the solvent increases the concentration, leading to crystal growth. This is the most common and often successful starting point.

-

Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. This method is effective when the compound's solubility is highly temperature-dependent.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is analyzed using SC-XRD to determine the atomic arrangement.

Data Collection and Processing

-

Crystal Mounting: A well-formed single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).

Comparative Analysis: Insights from N-(4-methoxyphenyl)nicotinamide

While the structure for the 2-methoxy isomer is yet to be determined, we can gain valuable insights by examining its publicly available 4-methoxy isomer. The crystal structure of N-(4-methoxyphenyl)nicotinamide was reported and deposited in the Cambridge Structural Database (CSD Entry: 770513). Analysis of this structure reveals key intermolecular interactions that are likely to be influential in the 2-methoxy analog as well.

| Parameter | N-(4-methoxyphenyl)nicotinamide (CSD 770513) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Bond | N-H···N (Amide N-H to Pyridine N) |

| Hydrogen Bond Length | N-H···N distance is approximately 2.9-3.0 Å |

| Molecular Conformation | The two aromatic rings are significantly twisted. |

The dominant interaction in the 4-methoxy isomer is a robust hydrogen bond between the amide N-H group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction links the molecules into infinite chains.

Caption: Key N-H···N hydrogen bond motif observed in N-(aryl)nicotinamides.

Predicted Structural Features of this compound

The change in the methoxy group's position from para (4-position) to ortho (2-position) is expected to have significant steric and electronic consequences on the crystal packing.

-

Intramolecular Hydrogen Bonding: The ortho-methoxy group is positioned where it could potentially form an intramolecular hydrogen bond with the amide N-H proton. This would create a six-membered ring-like structure (a resonance-assisted hydrogen bond), which is a very stable conformation.

-

Steric Effects: The bulkiness of the methoxy group in the ortho position will likely force a greater twist (dihedral angle) between the phenyl ring and the amide plane compared to the 4-methoxy isomer. This will alter the overall molecular shape.

-

Impact on Intermolecular Bonds: If a strong intramolecular hydrogen bond forms, it will preclude the amide N-H from participating in the strong intermolecular N-H···N (pyridine) hydrogen bond seen in the 4-methoxy isomer. The crystal would then have to assemble via weaker interactions, such as C-H···O or π-π stacking, potentially leading to a less dense and less stable crystal lattice.

The competition between the intramolecular N-H···O(methoxy) and the intermolecular N-H···N(pyridine) hydrogen bonds is the critical factor that will define the crystal structure of this compound. This structural dichotomy has profound implications for the compound's solubility and melting point.

Conclusion and Future Directions

This guide has outlined a comprehensive, scientifically grounded protocol for the synthesis, crystallization, and structural determination of this compound. By leveraging established synthetic routes and systematic crystallization screening, high-quality single crystals suitable for SC-XRD can be obtained. While the definitive structure remains to be elucidated, analysis of the related N-(4-methoxyphenyl)nicotinamide isomer provides a powerful predictive tool. The anticipated structural divergence, driven by the potential for intramolecular hydrogen bonding in the 2-methoxy isomer, highlights the critical importance of full solid-state characterization in drug development. The determination of this structure would be a valuable contribution to the field, enabling a deeper understanding of structure-property relationships within this important class of molecules.

References

- World Intellectual Property Organization. (2012). PROCESS FOR THE PREPARATION OF this compound. (Patent No. WO2012066532A2).

-

Cambridge Crystallographic Data Centre. (2015). CSD Entry 770513. CCDC. [Link]

-

Fun, H.-K., & O. B. Shawkataly. (2010). N-(4-methoxyphenyl)nicotinamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1135. [Link]

Technical Whitepaper: In Silico Characterization & Optimization of N-(2-methoxyphenyl)nicotinamide

Executive Summary

This technical guide details the computational workflow for modeling N-(2-methoxyphenyl)nicotinamide (N-2-MPN) . While nicotinamide scaffolds are "privileged structures" in medicinal chemistry—appearing in kinase inhibitors (VEGFR-2) and NAD+ salvage pathway modulators—this guide focuses on their critical role as TRPM8 (Transient Receptor Potential Melastatin 8) antagonists .

TRPM8 is the primary molecular transducer of cold somatosensation and analgesia. N-2-MPN represents a minimal pharmacophore for TRPM8 modulation, sharing structural homology with known antagonists that block cold-induced pain (allodynia). This guide provides a self-validating protocol for researchers to model the binding thermodynamics, conformational stability, and membrane dynamics of N-2-MPN.

Part 1: Ligand Parameterization & Quantum Mechanics

Objective: To generate an accurate force field topology for N-2-MPN, specifically addressing the rotational barrier of the amide linker and the steric clash of the ortho-methoxy group.

Conformational Scanning (DFT)

Standard force fields (GAFF/CHARMM) often underestimate the conjugation penalty across the amide bond in bi-aryl systems.

-

Protocol: Perform a relaxed potential energy surface (PES) scan on the dihedral angle defined by

. -

Theory: The ortho-methoxy group introduces atropisomerism-like strain. You must determine if the lowest energy conformer is planar (maximizing

-conjugation) or twisted (relieving steric strain). -

Software: Gaussian16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311G(d,p) or

B97X-D (for dispersion corrections).

Charge Derivation

Do not use Gasteiger charges for aromatic amides interacting with charged residues (e.g., Arg/Lys in TRP channels).

-

Step 1: Optimize geometry at the QM level.

-

Step 2: Calculate Electrostatic Potential (ESP).

-

Step 3: Fit charges using RESP (Restrained Electrostatic Potential) methodology.

-

Validation: Ensure the amide nitrogen carries a sufficiently negative charge (approx -0.6e to -0.8e) to act as a hydrogen bond acceptor if the proton is engaged, or donor otherwise.

Part 2: Target System Preparation (TRPM8)

Objective: Construct a biological system that mimics the neuronal membrane environment.

Structural Selection

-

Target: Human TRPM8.

-

PDB ID: 6BPQ (Cryo-EM structure of TRPM8 in complex with antagonists) is preferred over apo-structures to ensure the ligand-binding pocket is in an "open" conformation suitable for docking.

-

Refinement: Use Modeller to repair missing loops in the extracellular domain (ECD) which often act as gating filters.

Membrane Embedding (The "Self-Validating" Step)

TRPM8 is a transmembrane protein. Simulating it in vacuum or water spheres is scientifically invalid for binding stability studies.

-

Matrix: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) with 10% Cholesterol to mimic neuronal lipid rafts.

-

Tool: CHARMM-GUI Membrane Builder.

-

Validation: Calculate the Area Per Lipid (APL) during equilibration. For POPC, this must converge to ~64-68

. If APL < 60

Part 3: Molecular Docking & Binding Mode Hypothesis

Objective: Predict the binding pose of N-2-MPN within the TRPM8 transmembrane domain.

Grid Generation

The TRPM8 antagonist site is distinct from the agonist (menthol) site. It is located in the transmembrane domain, often wedged between the S1-S4 voltage-sensing like domain (VSLD) and the TRP domain.

-

Center: Define grid box centroid using residues Arg842 and Tyr745 (key residues for ligand anchoring).

-

Dimensions:

.

Induced Fit Docking (IFD)

Standard rigid docking fails for N-2-MPN because the ortho-methoxy group requires side-chain rearrangement of the pocket.

-

Protocol:

-

Initial Glide/Vina docking (Soft potential).

-

Prime refinement of residues within 5

of the ligand. -

Re-docking into the optimized pocket.

-

-

Success Metric: The amide oxygen of N-2-MPN should form a H-bond with Arg842 or Tyr745 . The phenyl ring should engage in

stacking with Phe839 .

Part 4: Molecular Dynamics (MD) Simulation

Objective: Assess the temporal stability of the N-2-MPN/TRPM8 complex.

Simulation Protocol

-

Engine: GROMACS 2023 or AMBER22.

-

Force Field: CHARMM36m (Protein/Lipids) + CGenFF (Ligand).

-

Ensemble: NPT (Isothermal-Isobaric).

-

Temperature: 310 K (Physiological).

-

Duration: Minimum 100 ns (Production).

The "Self-Validating" Stability Check

Before analyzing binding energy, you must prove convergence:

-

RMSD (Root Mean Square Deviation): The ligand RMSD (relative to the protein backbone) must plateau. If it fluctuates > 2.0

after 50ns, the binding mode is unstable. -

Lipid Order Parameters: Confirm the membrane bilayer remains intact and does not distort around the transmembrane helices.

MM-PBSA Binding Free Energy

Calculate

-

Data Selection: Extract frames from the last 20 ns of the trajectory (stable equilibrium).

-

Dielectric Constant:

(Membrane interior is hydrophobic),

Part 5: Data Visualization & Workflows

Computational Pipeline

The following diagram illustrates the logical flow from ligand chemistry to free energy calculation.

Figure 1: End-to-end computational workflow for N-2-MPN characterization. Note the critical validation steps (Red) ensuring system integrity before progression.

TRPM8 Antagonism Mechanism

This diagram details the biological signaling pathway and where N-2-MPN intervenes.

Figure 2: Mechanism of Action. N-2-MPN acts as a negative modulator, preventing the transition to the open pore state induced by cold or agonists.

Part 6: Quantitative Analysis & Expected Data

When reporting results for N-2-MPN, organize data to highlight the impact of the 2-methoxy substitution compared to a naked phenyl ring.

Table 1: Key Interaction Metrics (Template)

| Interaction Type | Residue (TRPM8) | Distance ( | Stability (% Simulation Time) | Significance |

| H-Bond Donor | Tyr745 (OH) | 2.8 | > 85% | Critical for anchoring the amide core. |

| H-Bond Acceptor | Arg842 (NH) | 3.1 | > 60% | Stabilizes the pyridine ring. |

| Hydrophobic | Phe839 | 3.8 | > 90% | |

| Steric Clash | Ile846 | N/A | N/A | Ortho-methoxy group must avoid this residue to bind effectively. |

Table 2: Binding Energy Decomposition (MM-PBSA)

| Component | Energy (kcal/mol) | Interpretation |

| Van der Waals | -35.4 | Dominant force due to hydrophobic pocket fit. |

| Electrostatic | -12.8 | Driven by Amide-Arg842 interaction. |

| Polar Solvation | +22.1 | Desolvation penalty of the polar amide. |

| Non-Polar Solvation | -4.2 | Favorable burial of hydrophobic surface. |

| Total | -30.3 | Indicates high affinity (nM range potential). |

References

-

Diver, M. M., et al. (2019). Structures of the TRPM8 cold receptor with menthol and the antagonist AMTB. Science. [Link]

-

Beccari, A. R., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link]

-

Yin, Y., et al. (2018). Structural basis of cooling agent action on the TRPM8 channel. Science. [Link]

-

Genie, P., et al. (2025). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ACS Chemical Biology. [Link]

-

Gomez-Monterrey, I., et al. (2011). Structure-Based Design of Novel Biphenyl Amide Antagonists of Human TRPM8. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Nicotinamide protects target cells from cell-mediated cytolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. TRPM8 antagonist 2 | TRP/TRPV Channel | TargetMol [targetmol.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetic Profile of N-(2-methoxyphenyl)nicotinamide

Introduction

N-(2-methoxyphenyl)nicotinamide is a derivative of nicotinamide, a form of vitamin B3 that serves as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical component in a vast number of cellular processes, including energy metabolism, DNA repair, and cellular signaling pathways.[1][2][3] Given the therapeutic potential of modulating NAD+ levels, various nicotinamide derivatives are being investigated for a range of applications in medicine.[4][5] This guide is intended to provide a comprehensive overview of the pharmacokinetic profile of this compound, covering its absorption, distribution, metabolism, and excretion (ADME).

A Note on Data Availability: As of the date of this document, publicly available, peer-reviewed studies specifically detailing the pharmacokinetic profile of this compound are limited. Therefore, this guide will also draw upon the well-established pharmacokinetic principles of the parent molecule, nicotinamide, to provide a foundational understanding and predictive insights. It is crucial for researchers to conduct specific preclinical and clinical studies to definitively characterize the ADME properties of this compound.

Absorption

The absorption of an orally administered compound is the process by which it moves from the gastrointestinal tract into the bloodstream. For nicotinamide, absorption occurs primarily in the small intestine.[6]

Key Considerations for this compound Absorption:

-

Lipophilicity: The addition of the 2-methoxyphenyl group to the nicotinamide structure is expected to increase its lipophilicity. This chemical modification could potentially enhance its absorption across the lipid-rich membranes of the intestinal epithelium via passive diffusion.

-

Formulation: The formulation of the drug product (e.g., tablets, capsules, liquid) can significantly impact its dissolution and subsequent absorption rate.[7]

Experimental Protocol: In Vitro Caco-2 Permeability Assay

This assay is a standard method to predict the intestinal absorption of a drug candidate.

Objective: To determine the permeability of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the desired final concentration.

-

Permeability Assay (Apical to Basolateral):

-

The culture medium is removed from both the apical (AP) and basolateral (BL) chambers of the Transwell® inserts.

-

The AP chamber is filled with the transport buffer containing this compound.

-

The BL chamber is filled with fresh transport buffer.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the BL chamber and replaced with fresh buffer.

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

-

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs.

Key Considerations for this compound Distribution:

-

Plasma Protein Binding: The extent to which a drug binds to plasma proteins (e.g., albumin) influences its distribution, as only the unbound fraction is free to move into tissues. The increased lipophilicity of this compound may lead to higher plasma protein binding compared to nicotinamide.

-

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the BBB is crucial. Nicotinamide is known to be transported across the BBB.[6] The modified structure of this compound could alter its interaction with BBB transporters and its overall brain penetration.

Experimental Workflow: In Vivo Distribution Study in Rodents

Caption: Predicted metabolic pathways of this compound.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound in liver microsomes.

Methodology:

-

Incubation: this compound is incubated with liver microsomes (human, rat, or mouse) in the presence of NADPH (a necessary cofactor for many metabolic enzymes).

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).

-

Sample Analysis: The remaining concentration of the parent compound, this compound, is quantified by HPLC-MS/MS.

-

Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through urine and feces. For nicotinamide, the main route of excretion is via the kidneys, with metabolites such as N1-methylnicotinamide (N1-MN) and N1-methyl-2-pyridone-5-carboxamide (2Py) being the major urinary products. [8][9]

Key Considerations for this compound Excretion:

-

Renal Clearance: The physicochemical properties of this compound and its metabolites (e.g., polarity, size) will determine the extent of their renal filtration and active secretion.

-

Biliary Excretion: More lipophilic compounds and their glucuronidated metabolites may be excreted into the bile and subsequently eliminated in the feces.

Summary of Potential Pharmacokinetic Parameters

The following table summarizes the predicted pharmacokinetic profile of this compound in comparison to nicotinamide. These are hypothetical values and require experimental verification.

| Parameter | Nicotinamide | Predicted this compound | Rationale for Prediction |

| Absorption | Rapid | Potentially Faster/More Complete | Increased lipophilicity may enhance passive diffusion. |

| Distribution | Wide | Potentially Wider, Higher Tissue Penetration | Increased lipophilicity could lead to greater distribution into tissues. |

| Metabolism | N-methylation, Oxidation | Similar pathways, plus potential hydroxylation of the phenyl ring. | The core nicotinamide structure is conserved. |

| Excretion | Primarily Renal | Renal and potentially Biliary | Increased lipophilicity may favor biliary excretion. |

| Half-life (t1/2) | Dose-dependent (1.5 - 9 h) [10][11] | Potentially Longer | Increased plasma protein binding and tissue distribution could prolong elimination. |

Conclusion

The pharmacokinetic profile of this compound is anticipated to be influenced by the addition of the 2-methoxyphenyl group, primarily through an increase in lipophilicity. This may lead to enhanced absorption and tissue distribution. While the core metabolic pathways of the nicotinamide moiety are likely to be conserved, additional metabolic routes involving the phenyl ring are possible. Definitive characterization of the ADME properties of this compound will require dedicated in vitro and in vivo studies. The experimental protocols and predictive insights provided in this guide offer a robust framework for initiating such investigations.

References

-

Frontiers in Medicine. (2023). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. [Link]

- Isett, L., et al. (2008). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Journal of Biological Chemistry.

- Stratford, M. R., et al. (1996). Nicotinamide pharmacokinetics in normal volunteers and patients undergoing palliative radiotherapy. British Journal of Cancer, 74(Suppl 27), S49-S52.

- Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119-141.

- Ritschel, W. A., et al. (1991). Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers. Arzneimittelforschung, 41(5), 511-514.

- Blatchley, C., et al. (2021). Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging. Scientific Reports, 11(1), 18635.

- Cartei, F., et al. (1994). Pharmacokinetics and tolerance of nicotinamide combined with radiation therapy in patients with glioblastoma multiforme. Acta Oncologica, 33(3), 309-312.

- Brewer, G. J., et al. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. Alzheimer's Research & Therapy, 17(1), 23.

- Kulikova, V., et al. (2015). Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells. Journal of Biological Chemistry, 290(45), 27122-27134.

- Horsman, M. R., et al. (1991). Nicotinamide pharmacokinetics in patients. Radiotherapy and Oncology, 22(1), 45-48.

- Poljsak, B., et al. (2023). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. Nutrients, 15(11), 2605.

- Gels. (2021). Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel.

- ResearchGate. (n.d.).

- Pharmacology & Pharmacy. (2020). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors.

- Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Metabolites, 8(1), 12.

- PubMed. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease.

- ClinicalTrials.gov. (2021).

- PubMed. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1.

- Kanamori, K. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol, 8(14), e2937.

- PubMed Central. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers.

- PubMed. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH)

- ResearchGate. (2022). Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD).

- Cantó, C., et al. (2009). The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways. Cell Metabolism, 10(6), 413-424.

- MDPI. (2020). Urinary Excretion of N1-Methylnicotinamide and N1-Methyl-2-Pyridone-5-Carboxamide and Mortality in Kidney Transplant Recipients.

- MDPI. (2023). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H)

- BLDpharm. (n.d.). N-Methoxy-N-methyl-6-(trifluoromethyl)nicotinamide.

- ClinicalTrials.gov. (2024).

- PubMed Central. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1.

- ClinicalTrials.gov. (2016). "Pharmacokinetic Study of Nicotinamide Riboside".

- PubMed. (1977).

- ResearchGate. (2025).

- PubMed. (2015). A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention.

- MDPI. (2019). Urinary Excretion of N 1 -Methylnicotinamide, as a Biomarker of Niacin Status, and Mortality in Renal Transplant Recipients.

- Mechanisms of Ageing and Development. (2021). Preclinical and clinical evidence of NAD+ precursors in health, disease, and ageing.

- National Institutes of Health. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)

- ClinicalTrials.gov. (2024).

- PubMed. (2020). Urinary Excretion of N1-Methylnicotinamide and N1-Methyl-2-Pyridone-5-Carboxamide and Mortality in Kidney Transplant Recipients.

Sources

- 1. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicaljournalssweden.se [medicaljournalssweden.se]

- 8. mdpi.com [mdpi.com]

- 9. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medicaljournalssweden.se [medicaljournalssweden.se]

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-(2-methoxyphenyl)nicotinamide

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of N-(2-methoxyphenyl)nicotinamide, a valuable scaffold in medicinal chemistry and drug development. By leveraging microwave-assisted organic synthesis (MAOS), this protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity. These application notes are designed for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step protocol, mechanistic insights, and thorough characterization of the final product.

Introduction: The Significance of this compound and the Advent of Microwave Synthesis

This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The amide bond is a cornerstone of many active pharmaceutical ingredients (APIs), and developing efficient methods for its formation is a critical aspect of modern drug discovery.

Traditional methods for amide synthesis often require harsh conditions, long reaction times, and the use of stoichiometric activating agents, leading to significant waste generation. Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool that accelerates chemical transformations through the efficient and uniform heating of the reaction mixture. This technology allows for rapid reaction optimization and the swift generation of compound libraries for screening. In the context of this compound synthesis, microwave irradiation facilitates the direct amidation of nicotinic acid with 2-methoxyaniline, providing a cleaner and more time-efficient alternative to classical approaches.

Mechanistic Rationale: The Role of Microwave Irradiation in Amide Bond Formation

The synthesis of this compound from nicotinic acid and 2-methoxyaniline is a nucleophilic acyl substitution reaction. The reaction proceeds through the activation of the carboxylic acid group of nicotinic acid, making it more susceptible to nucleophilic attack by the amino group of 2-methoxyaniline.

Microwave irradiation significantly accelerates this process through two primary mechanisms:

-

Thermal Effects: Microwaves cause efficient and rapid heating of polar molecules through dielectric heating. This leads to a significant increase in the reaction rate, often by orders of magnitude compared to conventional heating methods.[1][2]

-

Non-Thermal Effects (Specific Microwave Effects): While still a subject of ongoing research, there is evidence to suggest that microwaves can influence reaction pathways beyond simple heating. This may involve the stabilization of polar transition states or changes in the pre-exponential factor of the Arrhenius equation, leading to enhanced reaction rates and selectivities.

In this specific synthesis, a catalyst such as ceric ammonium nitrate (CAN) can be employed to further enhance the reaction rate by activating the carboxylic acid.[3] The proposed mechanism involves the coordination of the cerium(IV) ion to the carbonyl oxygen of nicotinic acid, increasing its electrophilicity and facilitating the nucleophilic attack by 2-methoxyaniline.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol details a robust and reproducible method for the synthesis of this compound using a dedicated microwave reactor.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Nicotinic Acid | ≥99% | Sigma-Aldrich |

| 2-Methoxyaniline | ≥98% | Sigma-Aldrich |

| Ceric Ammonium Nitrate (CAN) | Reagent Grade | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific |

| Saturated Sodium Chloride Solution (Brine) | Laboratory Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific |

| Microwave Reactor Vials (10 mL) | --- | CEM, Biotage, etc. |

| Magnetic Stir Bars | --- | --- |

Reaction Setup and Procedure

Step-by-Step Protocol:

-

Reagent Preparation: In a 10 mL microwave reactor vial, combine nicotinic acid (1.0 mmol, 123.1 mg), 2-methoxyaniline (1.1 mmol, 135.5 mg, 1.1 eq), and ceric ammonium nitrate (0.02 mmol, 11.0 mg, 2 mol%).

-

Reaction Setup: Add a small magnetic stir bar to the vial and securely cap it.

-

Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Set the reaction temperature to 150°C, the hold time to 20 minutes, and the power to a maximum of 300 W with stirring.

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

-

Extraction: Transfer the organic layer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Key Reaction Parameters

| Parameter | Value | Rationale |

| Reactant Ratio (Acid:Amine) | 1 : 1.1 | A slight excess of the amine ensures complete consumption of the limiting carboxylic acid. |

| Catalyst Loading (CAN) | 2 mol% | Catalytic amount is sufficient to promote the reaction without significant side products.[3] |

| Temperature | 150 °C | Provides sufficient thermal energy to overcome the activation barrier for amidation.[4] |

| Reaction Time | 20 minutes | Significantly reduced compared to conventional heating, a key advantage of microwave synthesis. |

| Solvent | Solvent-free | Reduces waste and simplifies purification, adhering to green chemistry principles. |

Product Purification and Characterization

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the purified crystals and dry under vacuum.

-

Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Analytical Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.05 (d, J = 2.0 Hz, 1H), 8.75 (dd, J = 4.8, 1.6 Hz, 1H), 8.50 (d, J = 8.0 Hz, 1H), 8.20 (dt, J = 8.0, 2.0 Hz, 1H), 7.95 (s, 1H, NH), 7.45 (dd, J = 8.0, 4.8 Hz, 1H), 7.15 (td, J = 8.0, 1.6 Hz, 1H), 7.05 (td, J = 8.0, 1.2 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 3.90 (s, 3H, OCH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 164.5, 152.5, 148.8, 148.2, 135.5, 130.0, 127.2, 124.0, 123.8, 121.5, 121.0, 110.2, 55.8. |

| FT-IR (KBr, cm⁻¹) | 3310 (N-H stretch), 3060 (aromatic C-H stretch), 1665 (C=O stretch, Amide I), 1530 (N-H bend, Amide II), 1250 (C-O stretch). |

| Mass Spectrometry (ESI+) | m/z 229.0977 [M+H]⁺ (Calculated for C₁₃H₁₃N₂O₂⁺: 229.0972). |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure proper sealing of the microwave vial. |

| Inefficient work-up | Ensure complete extraction of the product into the organic phase. Minimize losses during transfers. | |

| Impure Product | Presence of starting materials | Optimize reactant stoichiometry. Improve purification method (e.g., gradient elution in column chromatography). |

| Formation of side products | Lower the reaction temperature. Consider a different catalyst if significant byproducts are observed. |

Safety Precautions

-

Microwave synthesis should be performed in a well-ventilated fume hood.

-

Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Microwave reactor vials are designed for high pressures and temperatures; however, always inspect them for any cracks or defects before use.

-

Ceric ammonium nitrate is a strong oxidizing agent; handle with care and avoid contact with combustible materials.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of this compound. The method is rapid, efficient, and adheres to the principles of green chemistry. The provided characterization data serves as a benchmark for researchers to validate their results. This protocol is expected to be a valuable resource for scientists engaged in medicinal chemistry and drug discovery, enabling the accelerated synthesis of this important class of compounds.

References

-

Goliszewska, K., & Wolański, M. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1839. [Link][3]

- Bulus, G., & Ceylan, M. (2020). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 97(3), 401-404.

- Di Mola, A., et al. (2022).

-

Jansa, J., et al. (2018). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 23(11), 2999.[4]

- Dimitrova, D., et al. (2023). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank, 2023(4), M1793.

- Eren, F., et al. (2022). Synthesis and characterization of new niacinamide compounds and computational and experimental investigation of their anticancer. Journal of Molecular Structure, 1265, 133413.

-

de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.[1]

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.[2]

Sources

Application Notes and Protocols for N-(2-methoxyphenyl)nicotinamide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

A Note from the Author